molecular formula C7H4Br4O B14676159 2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- CAS No. 34946-83-3

2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl-

Katalognummer: B14676159
CAS-Nummer: 34946-83-3
Molekulargewicht: 423.72 g/mol
InChI-Schlüssel: PQGMBDQCEOLFTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- is a brominated derivative of cyclohexadienone. This compound is known for its unique structure, which includes multiple bromine atoms and a methyl group attached to the cyclohexadienone ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- typically involves the bromination of 2,5-cyclohexadien-1-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired positions on the cyclohexadienone ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce less brominated cyclohexadienones .

Wissenschaftliche Forschungsanwendungen

2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- involves its interaction with molecular targets through its bromine atoms and the cyclohexadienone ring. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in its action include oxidative stress and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: Similar structure but without the methyl group.

    2,6-Dimethyl-2,5-cyclohexadien-1-one: Contains methyl groups but lacks bromine atoms.

    2,5-Cyclohexadien-1-one, 4-diazo-: Contains a diazo group instead of bromine atoms.

Uniqueness

2,5-Cyclohexadien-1-one, 2,4,4,6-tetrabromo-3-methyl- is unique due to the presence of both multiple bromine atoms and a methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Eigenschaften

CAS-Nummer

34946-83-3

Molekularformel

C7H4Br4O

Molekulargewicht

423.72 g/mol

IUPAC-Name

2,4,4,6-tetrabromo-3-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C7H4Br4O/c1-3-5(9)6(12)4(8)2-7(3,10)11/h2H,1H3

InChI-Schlüssel

PQGMBDQCEOLFTP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)C(=CC1(Br)Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.